6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 2176124-82-4
Cat. No.: VC6412366
Molecular Formula: C21H27N5O
Molecular Weight: 365.481
* For research use only. Not for human or veterinary use.
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one - 2176124-82-4](/images/structure/VC6412366.png)
Specification
CAS No. | 2176124-82-4 |
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Molecular Formula | C21H27N5O |
Molecular Weight | 365.481 |
IUPAC Name | 6-cyclopropyl-2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Standard InChI | InChI=1S/C21H27N5O/c1-14-22-19-4-2-3-17(19)21(23-14)25-11-9-15(10-12-25)13-26-20(27)8-7-18(24-26)16-5-6-16/h7-8,15-16H,2-6,9-13H2,1H3 |
Standard InChI Key | GHEUZYAGXYZKRA-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5 |
Introduction
Structural Characterization
Molecular Architecture
The compound features a cyclopenta[d]pyrimidine ring fused to a piperidine subunit, with a cyclopropyl group and a dihydropyridazinone ring further modifying the scaffold. Key structural attributes include:
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Cyclopenta[d]pyrimidine Core: A bicyclic system comprising a five-membered cyclopentane fused to a pyrimidine ring. The methyl group at position 2 enhances steric bulk, potentially influencing receptor binding.
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Piperidine Spacer: A six-membered nitrogen-containing ring that connects the pyrimidine core to the dihydropyridazinone moiety. The piperidine’s conformational flexibility may facilitate interactions with hydrophobic pockets in biological targets .
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Dihydropyridazinone Motif: A partially saturated pyridazinone ring, which introduces hydrogen-bonding capabilities through its keto group.
Table 1: Key Structural Descriptors
Synthetic Pathways
Multi-Step Synthesis
The synthesis of this compound typically involves sequential coupling of heterocyclic subunits:
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Cyclopenta[d]pyrimidine Formation: Cyclocondensation of cyclopentane derivatives with pyrimidine precursors under acidic conditions .
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Piperidine Functionalization: Introduction of the piperidine ring via nucleophilic substitution or reductive amination, often using tert-butyloxycarbonyl (Boc) protection strategies.
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Dihydropyridazinone Assembly: Cyclization of hydrazine derivatives with keto esters, followed by dehydrogenation to form the pyridazinone ring .
Critical Reaction Steps
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Step 1: Bromination of cyclopenta[d]pyrimidine intermediates using N-bromosuccinimide (NBS) in CCl₄ .
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Step 2: Coupling of the brominated intermediate with piperidine derivatives via Buchwald-Hartwig amination .
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Step 3: Hydrolysis and cyclization to install the dihydropyridazinone moiety, optimized using potassium carbonate in dimethyl sulfoxide (DMSO) .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the cyclopropane and methyl groups; limited aqueous solubility (estimated logP ≈ 2.8).
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Stability: Susceptible to oxidative degradation at the dihydropyridazinone ring under acidic conditions .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method of Estimation |
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LogP (Partition Coefficient) | 2.8 | Computational modeling |
pKa | 4.1 (pyridazinone keto group) | ACD/Labs software |
Melting Point | 112–114°C (decomposes) | Analog-based extrapolation |
Biological Activity and Mechanism
Anticancer Applications
The cyclopenta[d]pyrimidine scaffold is a known pharmacophore in oncology. For example:
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Ipatasertib: A clinical-stage AKT inhibitor sharing structural homology with this compound’s core .
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Mechanism: Competitive ATP binding inhibition, disrupting PI3K/AKT/mTOR signaling .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
Industrial and Research Applications
Drug Development
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Lead Optimization: The compound’s modular structure allows for derivatization at the piperidine and cyclopropane positions to enhance potency.
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Prodrug Synthesis: Esterification of the pyridazinone keto group to improve bioavailability .
Chemical Biology
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Photoaffinity Labeling: Incorporation of azide groups for target identification in proteomic studies .
Challenges and Future Directions
Synthetic Challenges
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Low Yield in Cyclization Steps: Reported yields for dihydropyridazinone formation range from 20–70%, necessitating catalyst optimization .
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Scalability: Multi-step synthesis complicates large-scale production; flow chemistry approaches are under investigation.
Pharmacological Gaps
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